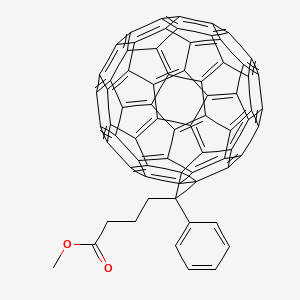
2,3-DEHYDROLOVASTATIN ACID SODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dehydrolovastatin Acid Sodium Salt is a derivative of lovastatin, a well-known statin used to lower cholesterol levels. This compound is produced during the fermentation of various microorganisms such as Aspergillus terreus and Monascus ruber . It has a molecular formula of C24H35NaO5 and a molecular weight of 426.52 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dehydrolovastatin Acid Sodium Salt involves the fermentation of specific microorganisms. The primary method includes the fermentation of Aspergillus terreus, which produces lovastatin. This lovastatin is then chemically modified to produce this compound .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process, but on a larger scale. The fermentation conditions are optimized to maximize the yield of lovastatin, which is subsequently converted to this compound through chemical reactions .
Chemical Reactions Analysis
Types of Reactions
2,3-Dehydrolovastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
2,3-Dehydrolovastatin Acid Sodium Salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of statins.
Biology: It is used in biological studies to understand the metabolic pathways and effects of statins on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: It is used in the pharmaceutical industry for the development and testing of new statin-based drugs.
Mechanism of Action
2,3-Dehydrolovastatin Acid Sodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: The parent compound from which 2,3-Dehydrolovastatin Acid Sodium Salt is derived.
Simvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific chemical modifications, which may confer different pharmacological properties compared to other statins. Its production through fermentation also distinguishes it from synthetically produced statins .
Properties
CAS No. |
188067-71-2 |
|---|---|
Molecular Formula |
C24H35O5.Na |
Molecular Weight |
426.526 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


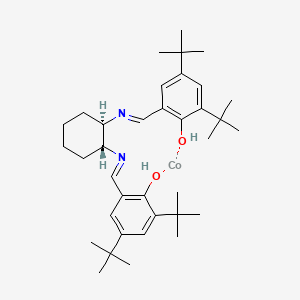

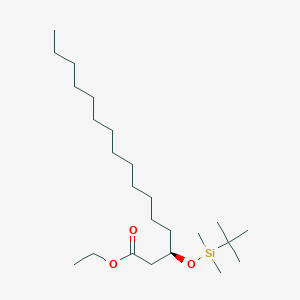

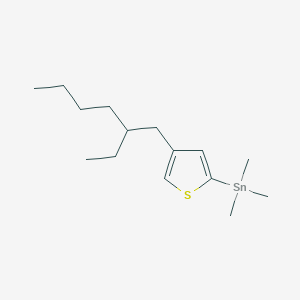
![N-[2-(5-Methoxy-2-thienyl)ethyl]formamide](/img/structure/B1142915.png)

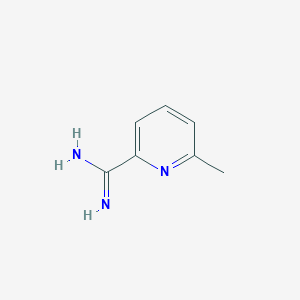
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
